An In-depth Technical Guide to 1-Iodohexan-3-ol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Iodohexan-3-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-iodohexan-3-ol, a secondary alcohol and organoiodide with potential applications in organic synthesis and drug development. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from established chemical principles, data from analogous compounds, and computational predictions to offer a robust resource for researchers.
Chemical Structure and Identification
1-iodohexan-3-ol is a chiral molecule with the chemical formula C₆H₁₃IO. The structure features a six-carbon hexane backbone with an iodine atom at the C1 position and a hydroxyl group at the C3 position. The presence of a stereocenter at the C3 position means that 1-iodohexan-3-ol can exist as two enantiomers, (R)-1-iodohexan-3-ol and (S)-1-iodohexan-3-ol.
Key Identifiers:
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IUPAC Name: 1-iodohexan-3-ol[1]
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Molecular Formula: C₆H₁₃IO[1]
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CAS Number: 52418-82-3[1]
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Canonical SMILES: CCCC(CCI)O[1]
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InChI: InChI=1S/C6H13IO/c1-2-3-6(8)4-5-7/h6,8H,2-5H2,1H3[1]
Structural Diagram (DOT Language):
Caption: Chemical structure of 1-iodohexan-3-ol.
Physical and Chemical Properties
| Property | 1-Iodohexan-3-ol (Computed) | 1-Iodohexane (Experimental) |
| Molecular Weight | 228.07 g/mol [1] | 212.07 g/mol [2] |
| Boiling Point | Not available | 181 °C[3] |
| Melting Point | Not available | -75 °C[3] |
| Density | Not available | 1.437 g/cm³[3] |
| XLogP3 | 2.4 | 4.2[2] |
| Hydrogen Bond Donor Count | 1[1] | 0[2] |
| Hydrogen Bond Acceptor Count | 1[1] | 0[2] |
| Rotatable Bond Count | 4[1] | 4[2] |
| Solubility | Insoluble in water (predicted) | Practically insoluble in water[3] |
The presence of the hydroxyl group in 1-iodohexan-3-ol is expected to increase its polarity and boiling point compared to 1-iodohexane, due to the potential for hydrogen bonding. The lower XLogP3 value for 1-iodohexan-3-ol also suggests a lower lipophilicity compared to 1-iodohexane.
Synthesis of 1-Iodohexan-3-ol
While a specific, peer-reviewed synthesis protocol for 1-iodohexan-3-ol is not currently published, a logical and effective synthetic route would be the hydroiodination of 1-hexen-3-ol . This reaction involves the addition of hydrogen iodide (HI) across the double bond of the allylic alcohol.
Proposed Synthetic Workflow (DOT Language):
Caption: Proposed two-step synthesis of 1-iodohexan-3-ol.
Step 1: Synthesis of 1-Hexen-3-ol via Luche Reduction
The precursor, 1-hexen-3-ol, can be synthesized with high selectivity from 1-hexen-3-one using a Luche reduction. This method employs sodium borohydride in the presence of cerium(III) chloride heptahydrate, which favors the 1,2-reduction of the carbonyl group without affecting the conjugated double bond.[4]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexen-3-one (1.0 equivalent) and cerium(III) chloride heptahydrate (1.0 equivalent) in anhydrous methanol.
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Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to allow it to cool to 0 °C.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.0 equivalent) portion-wise to the cooled, stirring solution.
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Reaction Monitoring: Continue stirring the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, remove the flask from the ice bath and allow it to warm to room temperature. Quench the reaction by the slow addition of water.
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Extraction: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hexen-3-ol.
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Purification: The crude product can be purified by fractional distillation under reduced pressure.
Step 2: Proposed Synthesis of 1-Iodohexan-3-ol via Hydroiodination
The addition of hydrogen iodide to 1-hexen-3-ol is expected to proceed via an electrophilic addition mechanism. The regioselectivity of this reaction should favor the formation of 1-iodohexan-3-ol due to the electronic and steric environment of the double bond.
Proposed Experimental Protocol:
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Reaction Setup: In a fume hood, dissolve 1-hexen-3-ol (1.0 equivalent) in a suitable inert solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stir bar and a gas inlet.
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Addition of HI: Cool the solution in an ice bath. Bubble anhydrous hydrogen iodide gas through the solution or add a solution of hydriodic acid dropwise.
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Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with the organic solvent used for the reaction. Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: The crude 1-iodohexan-3-ol can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
As experimental spectra are not available, the following are predicted key features based on the structure of 1-iodohexan-3-ol and data from analogous compounds.
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¹H NMR:
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A broad singlet corresponding to the hydroxyl proton (-OH).
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A multiplet in the 3.5-4.0 ppm region for the proton on the carbon bearing the hydroxyl group (-CH(OH)-).
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A triplet around 3.2 ppm for the methylene group attached to the iodine atom (-CH₂-I).
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Multiplets in the 1.2-1.9 ppm region for the remaining methylene and methyl protons.
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¹³C NMR:
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A peak around 70 ppm for the carbon attached to the hydroxyl group (-C(OH)-).
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A peak in the 5-15 ppm range for the carbon attached to the iodine atom (-CH₂-I).
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Signals for the other aliphatic carbons between 10-40 ppm.
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IR Spectroscopy:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
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C-H stretching bands in the region of 2850-3000 cm⁻¹.
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A C-O stretching band around 1050-1150 cm⁻¹.
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A C-I stretching band in the lower frequency region, typically around 500-600 cm⁻¹.
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Mass Spectrometry (EI):
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A molecular ion peak (M⁺) at m/z 228.
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A prominent fragment corresponding to the loss of an iodine atom ([M-I]⁺) at m/z 101.
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A fragment corresponding to the loss of a water molecule ([M-H₂O]⁺) at m/z 210.
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Other fragments resulting from the cleavage of the alkyl chain.
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Safety and Handling
No specific safety data sheet (SDS) is available for 1-iodohexan-3-ol. The safety and handling precautions should be based on those for similar iodoalkanes and secondary alcohols.
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Potential Hazards:
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May be harmful if swallowed, inhaled, or in contact with skin.
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May cause skin and eye irritation.
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Organoiodides can be light-sensitive and may decompose over time to release iodine.
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Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Store in a cool, dark, and dry place, away from light and oxidizing agents.
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It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
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Conclusion and Future Directions
1-iodohexan-3-ol represents a potentially valuable, yet under-explored, building block in organic synthesis. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. Further experimental work is necessary to validate the proposed synthesis, fully characterize the compound's physical and spectroscopic properties, and explore its reactivity and potential applications in medicinal chemistry and materials science. The protocols and data presented herein offer a starting point for researchers interested in investigating this and other novel functionalized iodoalkanes.
References
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